molecular formula C6H15NO B3388876 5-(Methylamino)pentan-2-ol CAS No. 89585-19-3

5-(Methylamino)pentan-2-ol

Cat. No.: B3388876
CAS No.: 89585-19-3
M. Wt: 117.19 g/mol
InChI Key: GABQQRQJSZXOTR-UHFFFAOYSA-N
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Description

5-(Methylamino)pentan-2-ol is an organic compound with the molecular formula C6H15NO. It is a secondary amine and an alcohol, characterized by the presence of a methylamino group attached to the fifth carbon of a pentanol chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)pentan-2-ol typically involves the following steps:

    Starting Material: The synthesis often begins with 5-bromopentan-2-ol.

    Nucleophilic Substitution: The bromine atom is substituted with a methylamino group through a nucleophilic substitution reaction. This can be achieved by reacting 5-bromopentan-2-ol with methylamine in the presence of a base such as sodium hydroxide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)pentan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Methylamine (CH3NH2) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 5-(Methylamino)pentan-2-one.

    Reduction: 5-(Methylamino)pentane.

    Substitution: Various substituted pentanols depending on the nucleophile used.

Scientific Research Applications

5-(Methylamino)pentan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 5-(Methylamino)pentan-2-ol involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell membranes, influencing cellular signaling pathways.

    Metabolic Pathways: The compound can be metabolized by the body, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopentan-2-ol: Similar structure but with an amino group instead of a methylamino group.

    5-(Dimethylamino)pentan-2-ol: Contains a dimethylamino group instead of a methylamino group.

    5-(Ethylamino)pentan-2-ol: Contains an ethylamino group instead of a methylamino group.

Uniqueness

5-(Methylamino)pentan-2-ol is unique due to its specific combination of a secondary amine and an alcohol group, which imparts distinct reactivity and biological activity. Its methylamino group provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications in chemical synthesis and biological research.

Properties

IUPAC Name

5-(methylamino)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(8)4-3-5-7-2/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABQQRQJSZXOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624134
Record name 5-(Methylamino)pentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89585-19-3
Record name 5-(Methylamino)pentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methylamino)pentan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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